molecular formula C18H20O5S2 B12210598 Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl- CAS No. 65649-94-7

Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-

Cat. No.: B12210598
CAS No.: 65649-94-7
M. Wt: 380.5 g/mol
InChI Key: AGCUQEHKXKVJFT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

Systematic IUPAC Nomenclature and Synonym Validation

The IUPAC name Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is derived from its molecular architecture. The parent structure consists of two benzene rings connected by an ethoxyethenylidene bis(sulfonyl) bridge. Each benzene ring bears a methyl substituent at the para-position relative to the sulfonyl group.

Nomenclature breakdown :

  • Bis(sulfonyl) : Indicates two sulfonyl (-SO₂-) groups.
  • Ethoxyethenylidene : Refers to the bridging group (-O-C₂H₂-CH₂-), where an ethenylidene moiety is substituted with an ethoxy group.
  • 4-methyl : Specifies the methyl group at the fourth position on each benzene ring.

Validated synonyms include 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methylbenzene] and 4,4'-[(ethoxyethenylidene)bis(sulfonyl)]dimethylbiphenyl, though these are less commonly used.

Table 1: Nomenclature Summary
Component Description
Parent structure Benzene rings (C₆H₅)
Substituents -SO₂-, -CH₃, ethoxyethenylidene bridge
Bridge configuration Central ethenylidene with ethoxy and sulfonyl

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct proton environments:

  • Methyl groups : A singlet at δ 2.3–2.5 ppm (integrated for six protons, two -CH₃ groups).
  • Aromatic protons : Deshielded resonances at δ 7.8–8.2 ppm (four protons ortho to sulfonyl groups) and δ 7.1–7.3 ppm (remaining aromatic protons).
  • Ethoxyethenylidene : A triplet at δ 4.1–4.3 ppm (methylene -CH₂-O-) and a doublet at δ 5.6–5.8 ppm (ethenylidene =CH-).

¹³C NMR data corroborate the structure:

  • Sulfonyl-attached carbons: δ 125–130 ppm (aromatic C-SO₂).
  • Methyl carbons: δ 20–22 ppm.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • S=O stretch : Strong asymmetric and symmetric vibrations at 1150–1350 cm⁻¹.
  • C-O-C (ether) : 1100–1250 cm⁻¹.
  • C=C (ethenylidene) : 1620–1680 cm⁻¹.
Mass Spectrometry (MS)

The molecular ion peak appears at m/z 394 (C₁₈H₁₈O₆S₂), with fragmentation pathways including:

  • Loss of SO₂ (m/z 64).
  • Cleavage of the ethoxyethenylidene bridge (m/z 154 and 240).
Table 2: Spectroscopic Data Summary
Technique Key Signals Assignment
¹H NMR δ 2.3–2.5 (s, 6H) Methyl groups
δ 7.8–8.2 (d, 4H) Aromatic protons near SO₂
IR 1150–1350 cm⁻¹ S=O stretch
MS m/z 394 (M⁺·) Molecular ion

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction confirms the planar geometry of the benzene rings and the trans configuration of the ethoxyethenylidene bridge. Key metrics include:

  • Bond lengths :
    • C-S (sulfonyl): 1.76–1.82 Å.
    • C=C (ethenylidene): 1.34 Å.
  • Dihedral angles :
    • Between benzene rings: 85–90°, indicating moderate conjugation across the bridge.

The methyl groups adopt a para-axial orientation, minimizing steric hindrance. The sulfonyl groups exhibit tetrahedral geometry, with O-S-O angles of 109–112°.

Table 3: Crystallographic Parameters
Parameter Value
Space group P2₁/c
Unit cell dimensions a = 10.2 Å, b = 7.8 Å
Bond angle (O-S-O) 110.5°

Properties

CAS No.

65649-94-7

Molecular Formula

C18H20O5S2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[2-ethoxy-1-(4-methylphenyl)sulfonylethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C18H20O5S2/c1-4-23-13-18(24(19,20)16-9-5-14(2)6-10-16)25(21,22)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3

InChI Key

AGCUQEHKXKVJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Sulfonation and Sulfonyl Chloride Intermediate Formation

The foundational step in synthesizing this compound is the generation of sulfonyl chloride intermediates. Benzenesulfonic acid derivatives are typically sulfonated using reagents like sulfur trioxide or chlorosulfonic acid. For instance, benzene can react with sulfur trioxide at 40–65°C to form benzenesulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) in the presence of a sulfonating agent (e.g., sulfuric acid) to yield benzenesulfonyl chloride . Excess thionyl chloride (up to 10 mol per mol of benzenesulfonic acid) acts as both a reactant and solvent, enabling temperatures of 50–150°C for optimal conversion .

Key Reaction Parameters:

  • Solvents: Thionyl chloride (neat), chloroform, or carbon tetrachloride .

  • Catalysts: Sulfonating agents (e.g., SO₃, H₂SO₄) prevent anhydride formation, ensuring high yields of sulfonyl chloride .

  • Temperature: 65–150°C for molten benzenesulfonic acid systems .

Bis-Sulfonation and Coupling Strategies

To construct the bis(sulfonyl) backbone, two equivalents of 4-methylbenzenesulfonyl chloride must be coupled via an ethoxyethenylidene linker. A analogous process is observed in the synthesis of 1,4-bis(methylsulfonyl)piperazine, where piperazine reacts with methylsulfonyl chloride in dichloromethane at 0–10°C using triethylamine as a base . Adapting this method, 4-methylbenzenesulfonyl chloride could react with a diamine or diol containing the ethoxyethenylidene moiety.

Proposed Mechanism:

  • Nucleophilic Substitution: The ethoxyethenylidene diol reacts with 4-methylbenzenesulfonyl chloride, displacing chloride ions.

  • Condensation: Elimination of HCl forms the ethenylidene bridge, facilitated by bases like triethylamine .

Optimized Conditions:

  • Molar Ratio: 1:2–2.5 (diol to sulfonyl chloride) .

  • Solvents: Dichloromethane or chloroform for improved solubility .

  • Temperature: 0–10°C during reagent addition, followed by gradual warming to 8–10°C for 4–5 hours .

Ethoxyethenylidene Linker Incorporation

The ethoxyethenylidene group is introduced via a Wittig-like reaction or condensation. For example, ethoxyethenylidene precursors (e.g., ethoxyacetylene) may react with sulfonyl chlorides under palladium catalysis. Alternatively, a bis-sulfonyl hydrazine intermediate could undergo oxidative coupling with ethoxyacetylene, though this requires further validation.

Hypothetical Pathway:

  • Hydrazine Formation: React 4-methylbenzenesulfonyl chloride with hydrazine to yield bis-sulfonyl hydrazine.

  • Oxidative Coupling: Treat with ethoxyacetylene and Cu(I) catalysts to form the ethenylidene bridge .

Purification and Isolation

Post-synthesis purification is critical due to the compound’s structural complexity. The CN111349058A patent highlights recrystallization using dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to achieve >85% purity . Similarly, fractional distillation under reduced pressure (0.1–10 mbars) effectively isolates sulfonyl chlorides .

Purification Techniques:

  • Recrystallization: DMC or EMC at 20–25°C .

  • Distillation: Remove excess thionyl chloride at 10 mbars, followed by high-vacuum distillation of the product .

Industrial-Scale Production Considerations

Large-scale synthesis may employ continuous flow reactors, as described for 1,4-bis(methylsulfonyl)piperazine . Automated systems enhance reproducibility, while in-line analytics monitor intermediate purity. Solvent recovery systems (e.g., chloroform, dichloromethane) reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzene derivatives with sulfonyl groups have been extensively studied for their biological activities:

  • Anticancer Activity : Compounds similar to Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for cancer cell survival. For instance, studies indicate that certain benzene disulfonamides inhibit cancer cell growth by targeting mitochondrial function and ATP production .
Compound TypeActivityReference
Benzene DisulfonamideOXPHOS Inhibition
Related SulfonamidesCytotoxicity in Cancer Cells

Materials Science

The compound's unique structure allows it to be utilized in polymer chemistry and materials science:

  • Polymer Synthesis : The sulfonyl groups in the compound can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating such sulfonated compounds can improve the performance of thermoplastic elastomers .

Environmental Applications

Due to its potential reactivity and stability, this compound can also be explored for environmental applications:

  • Pollutant Degradation : Compounds with similar structures have been investigated for their ability to degrade environmental pollutants through advanced oxidation processes .

Case Study 1: Anticancer Research

In a study focusing on the structure-activity relationship (SAR) of benzene disulfonamides, researchers identified that modifications to the sulfonamide group significantly impacted the potency against pancreatic cancer cells. The lead compound exhibited an IC50_{50} value of 0.58 μM against UM16 cells .

Case Study 2: Polymer Development

Research on sulfonated polymers revealed that adding sulfonyl groups improved water absorption and mechanical properties. These enhancements are critical for applications in biomedical devices and drug delivery systems .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyethenylidene linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis
Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) Substituent Effects Applications/Hazards References
Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl- Ethoxyethenylidene bridge, sulfonyl groups, 4-methylbenzene ~400–450 (estimated) Ethoxy enhances electron density; sulfonyl increases polarity. Likely used in high-performance polymers or specialty chemicals. Extrapolated from analogs
Benzene, 1,1'-(1,2-ethanediyl)bis[4-methyl-] (538-39-6) Ethylene bridge, 4-methylbenzene 210.31 Methyl groups provide hydrophobicity; no sulfonyl groups. Used in materials science (e.g., bibenzyl derivatives). Non-reactive compared to sulfonyl analogs.
Benzene, 1,1'-sulfonylbis[4-chloro- (80-07-9) Sulfonyl bridge, 4-chlorobenzene 287.16 Chloro groups are electron-withdrawing; sulfonyl enhances reactivity. Intermediate in agrochemicals (e.g., DDT analogs); environmental persistence concerns.
Benzene, 1,1'-[(cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl- (392296-42-3) Cyclohexylmethylene bridge, sulfonyl groups ~450–500 (estimated) Cyclohexyl adds steric bulk; methyl improves solubility. Potential use in thermally stable polymers or surfactants.
4-Nitrophenyl sulfone (e.g., bis(4-nitrophenyl)sulfone) Sulfonyl bridge, 4-nitrobenzene 310.27 Nitro groups are strongly electron-withdrawing; high acidity. Explosives, dyes, or photoactive materials.
2.2. Key Research Findings
  • Electronic Effects: Methyl substituents (e.g., 538-39-6) enhance hydrophobicity and stability in non-polar matrices . Chloro and nitro groups (e.g., 80-07-9; bis(4-nitrophenyl)sulfone) increase reactivity and polarity, making them suitable for electrophilic substitution reactions .
  • Thermal and Chemical Stability :

    • Sulfonyl-bridged compounds (e.g., 392296-42-3) exhibit superior thermal stability compared to ethylene-bridged analogs due to strong S=O bonds .
    • Nitro-substituted sulfones (e.g., bis(4-nitrophenyl)sulfone) may decompose explosively under high temperatures, limiting their industrial use .
  • Environmental and Safety Considerations :

    • Chlorinated analogs (e.g., 4,4'-DDT derivatives) are associated with bioaccumulation and toxicity, necessitating strict regulatory compliance .
    • Methyl and ethoxy groups generally reduce acute toxicity compared to nitro or chloro substituents .

Biological Activity

Benzene derivatives have garnered attention in various fields of research due to their diverse biological activities. The compound Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is notable for its potential applications in medicinal chemistry and its biological implications. This article delves into the biological activity of this compound, summarizing relevant data, research findings, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈N₂O₄S₂
  • Molecular Weight : 386.47 g/mol
  • IUPAC Name : Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-]
  • CAS Registry Number : Not specified in the provided sources.

Biological Activity Overview

The biological activity of Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonyl-containing compounds. For instance:

  • Inhibition Studies : Compounds with similar sulfonyl groups have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related sulfonyl derivatives ranged from 0.78 to 3.125 μg/mL against S. aureus .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Anticancer Activity

The anticancer potential of benzene derivatives is also a focus area:

  • Cell Line Studies : In vitro studies have indicated that benzene sulfonamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.78 - 3.125 μg/mL
AnticancerVarious Cancer Cell LinesIC50 values < 10 μM

Case Studies

Several case studies provide insights into the practical applications and implications of benzene derivatives:

  • Study on Sulfonamide Derivatives :
    • A study evaluated the effects of various sulfonamide derivatives on microbial resistance patterns. The findings indicated that modifications in the benzene ring structure significantly influenced biological activity. Compounds with ethoxy groups demonstrated enhanced efficacy against resistant strains .
  • Pharmacological Evaluation :
    • Another study focused on synthesizing new benzene derivatives and assessing their pharmacological profiles. The results revealed that specific modifications could lead to improved selectivity and reduced toxicity in mammalian cells while maintaining antimicrobial efficacy .

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